3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one
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Overview
Description
3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azetidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The dichloro, nitrophenyl, and piperidinyl groups can be introduced through various substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of chlorine atoms can result in various substituted azetidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl and piperidinyl groups may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-4-phenylazetidin-2-one: Lacks the nitrophenyl and piperidinyl groups.
4-(4-Nitrophenyl)-1-phenylazetidin-2-one: Lacks the dichloro and piperidinyl groups.
1-[2-(Piperidin-1-yl)phenyl]azetidin-2-one: Lacks the dichloro and nitrophenyl groups.
Uniqueness
3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one is unique due to the combination of dichloro, nitrophenyl, and piperidinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61205-45-6 |
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Molecular Formula |
C20H19Cl2N3O3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3,3-dichloro-4-(4-nitrophenyl)-1-(2-piperidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-20(22)18(14-8-10-15(11-9-14)25(27)28)24(19(20)26)17-7-3-2-6-16(17)23-12-4-1-5-13-23/h2-3,6-11,18H,1,4-5,12-13H2 |
InChI Key |
JQOXUNLTUJHVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2N3C(C(C3=O)(Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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